REACTION_CXSMILES
|
ClC1C=CC=C([N+]([O-])=[O:9])C=1C.Cl[C:13]1[C:18]2[C:19](=[O:24])[NH:20][S:21](=[O:23])(=[O:22])[C:17]=2[CH:16]=[CH:15][CH:14]=1>>[OH:9][C:13]1[C:18]2[C:19](=[O:24])[NH:20][S:21](=[O:23])(=[O:22])[C:17]=2[CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC2=C1C(NS2(=O)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=CC2=C1C(NS2(=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |